(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide
Description
This compound features a central acrylamide backbone with two distinct pharmacophores:
- Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and receptor binding in CNS-targeting molecules .
- Benzofuran-2-carbonyl-piperidin-4-ylmethyl group: A piperidine scaffold modified with a benzofuran-carbonyl moiety, which may enhance blood-brain barrier permeability and modulate kinase or GPCR activity .
The (E)-configuration of the acrylamide linker ensures optimal spatial orientation for target engagement.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-24(8-6-17-5-7-21-22(13-17)31-16-30-21)26-15-18-9-11-27(12-10-18)25(29)23-14-19-3-1-2-4-20(19)32-23/h1-8,13-14,18H,9-12,15-16H2,(H,26,28)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSZBJBSGMMIL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide, with a molecular formula of C₁₅H₁₇N₁O₃, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including anticancer properties, receptor interactions, and other pharmacological effects supported by recent research findings.
Chemical Structure
The compound's structure is characterized by a benzo[d][1,3]dioxole moiety and a piperidine ring, which are known to contribute to various biological activities. The IUPAC name reflects its complex arrangement of functional groups that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7. The IC₅₀ values for these compounds ranged from 25 to 50 μM, indicating moderate cytotoxicity against these cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 1 | MCF-7 | 25.72 ± 3.95 |
| Compound 2 | U87 | 45.2 ± 13.0 |
Receptor Interaction
Compounds with similar structures have shown selective activity towards dopamine receptors, particularly the D3 receptor. For example:
- Dopamine Receptor Agonism : A related compound demonstrated EC₅₀ values in the nanomolar range for D3 receptor activation while showing minimal activity at D2 receptors. This selectivity suggests potential applications in treating disorders like schizophrenia or Parkinson's disease .
| Compound ID | D3R Agonist EC₅₀ (nM) | D2R Agonist EC₅₀ (nM) |
|---|---|---|
| 1 | 710 ± 150 | Inactive |
| 2 | 278 ± 62 | Inactive |
Study on Anticancer Efficacy
A study conducted on tumor-bearing mice treated with a similar compound showed significant suppression of tumor growth compared to control groups. The treatment resulted in reduced tumor size and increased survival rates among the subjects .
Neuropharmacological Effects
Research has also focused on the neuropharmacological effects of compounds with the benzo[d][1,3]dioxole scaffold. These studies suggest that such compounds may exhibit neuroprotective properties and could be beneficial in treating neurodegenerative diseases due to their interaction with dopamine receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share the benzo[d][1,3]dioxol-5-yl-acrylamide core but differ in substituents on the nitrogen or adjacent groups:
Anti-Obesity Effects
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide reduces adipocyte size and blood triglycerides in vivo by suppressing FAS and PPAR-γ expression .
Enzyme Inhibition
- Compound 28 inhibits IDO1 (IC50 = 0.8 μM), critical for immune evasion in cancer .
- CCG258205-CCG258209 selectively inhibit G protein-coupled receptor kinase 2 (GRK2), with >100-fold selectivity over GRK1/5 .
Structural Determinants of Activity
- Acrylamide vs. Acetamide : Acrylamide’s conjugation stabilizes the bioactive conformation, improving target binding over acetamide analogs .
- Piperidine Modifications : Benzofuran-carbonyl substitution (target compound) vs. pyridyl-ethyl groups (CCG258205-CCG258209) alters selectivity for kinases vs. metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
